2-(1H-tetrazol-5-yl)benzoic acid

Overview

Description

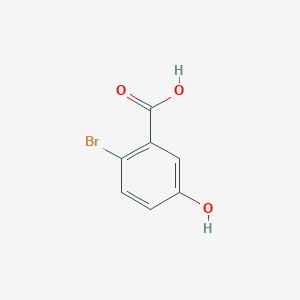

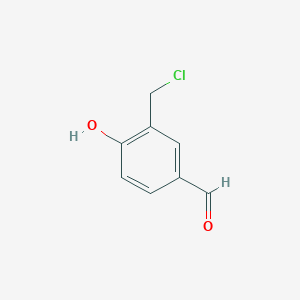

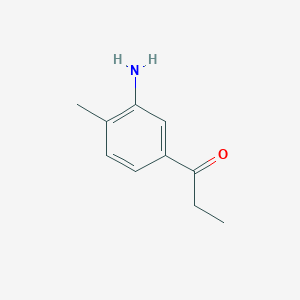

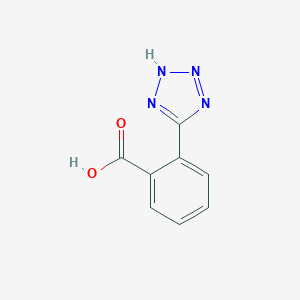

“2-(1H-tetrazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C8H6N4O2 . It has a molecular weight of 190.16 . It is a solid substance .

Synthesis Analysis

The synthesis of tetrazole-containing compounds has been a subject of interest in medicinal chemistry . For instance, a series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The reaction pathway for the synthesis of these compounds is described in the referenced paper .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H, (H,13,14)(H,9,10,11,12) .

Chemical Reactions Analysis

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy .

Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 190.16 . It has a specific InChI code .

Scientific Research Applications

Chemical Synthesis and Characterization

2-(1H-tetrazol-5-yl)benzoic acid and its analogs have been synthesized through Cu(I) catalyzed C–N coupling, demonstrating the potential of this compound in chemical synthesis and organic process research (Song et al., 2019). Additionally, the crystal structure of a related compound, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, has been analyzed, revealing significant hydrogen-bonding and π–π stacking interactions, contributing to the understanding of its three-dimensional network (Guo-qing Li et al., 2008).

Coordination Polymers and Metal Complexes

This compound has been utilized in the creation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which have distinct structural topologies, demonstrating its versatility in inorganic chemistry and material science (Weichao Song et al., 2009). Furthermore, its application in the formation of coordination polymers with luminescent sensor properties for detecting metal ions and nitroaromatic explosives showcases its potential in sensor technology (Xiao Zhang et al., 2017).

Photophysical Studies

The compound's behavior under different light irradiations has been studied in solid nitrogen matrices, contributing to the field of photochemistry. These studies provide insights into its photophysical properties, which could be relevant for applications in molecular electronics and photovoltaics (M. Pagacz-Kostrzewa et al., 2019).

Gas Adsorption and Catalysis

Studies on metal-organic frameworks (MOFs) synthesized from this compound have shown significant gas adsorption properties. These MOFs demonstrate potential in applications like gas separation and CO2 conversion, highlighting the compound's role in environmental chemistry and sustainable technology (Pradip Pachfule et al., 2011). Additionally, its use in the synthesis of substituted 1H-tetrazoles and N-arylation of amines through peptide nanofibers decorated with metal nanoparticles exemplifies its catalytic applications in organic synthesis (A. Ghorbani‐Choghamarani & Zahra Taherinia, 2017).

Magnetic and Antiallergic Properties

Research has also been conducted on the synthesis of novel compounds with this compound showing antiallergic properties, expanding its potential in pharmaceutical chemistry (N. Peet et al., 1986). Moreover, its involvement in the synthesis of tetrazole-based magnets, exhibiting unique magnetic properties, opens avenues in the field of material science and magnetism (Ruxin Yao et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-(1H-tetrazol-5-yl)benzoic acid is the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

This compound acts by inhibiting the activity of cytochrome P450 . This inhibition disrupts the normal metabolic processes of the fungus, leading to its eventual death. The compound exhibits a high degree of selectivity for this enzyme, which is believed to reduce its toxicity compared to other fungicidal preparations .

Biochemical Pathways

The inhibition of cytochrome P450 by this compound disrupts several biochemical pathways. These include the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of the fungal cell membrane. Disruption of this pathway leads to cell membrane instability and ultimately, cell death .

Pharmacokinetics

The compound’s molecular weight of 19016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is the death of the fungus. By inhibiting the activity of cytochrome P450, the compound disrupts critical metabolic processes, leading to cell membrane instability and cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability and efficacy. Additionally, the compound’s action may be affected by the pH of the environment, as this can influence the compound’s ionization state and consequently, its interaction with its target.

Safety and Hazards

Future Directions

Tetrazoles, including “2-(1H-tetrazol-5-yl)benzoic acid”, continue to be a subject of interest in medicinal chemistry due to their unique properties . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in the development of biologically active substances . Future research will likely continue to explore the synthesis, properties, and potential applications of tetrazole-containing compounds .

Biochemical Analysis

Biochemical Properties

2-(1H-Tetrazol-5-yl)benzoic acid is often used as a metabolism-resistant isosteric replacement for carboxylic acids . It forms covalent bonds with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .

Cellular Effects

The synthesized compounds of this compound have shown cytotoxic effects on the A549 cell line . The compounds exhibited fine activity against the A549 cell line with acceptable IC50 values .

Molecular Mechanism

The synthesized compounds of this compound have shown to form two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . For example, compound 6g had the lowest binding energy of –10.3 kcal/mol and five hydrogen bonds with amino acid residues (ASP168, PHE169, GLU71, PHE169, and SER32) .

properties

IUPAC Name |

2-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJBXMXOAQYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339279 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13947-58-5 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of the carboxyl group on the benzene ring influence the structure of coordination polymers formed with 2-(1H-tetrazol-5-yl)benzoic acid?

A1: Research indicates that the position of the carboxyl group relative to the tetrazole ring significantly impacts the resulting coordination polymer structure. [] When comparing this compound to its isomers with the carboxyl group at the 3- and 4- positions, distinct topologies arise despite similar coordination modes of the metal centers and ligands. [] For example, while the 2-substituted isomer forms a 2D layered structure, the 4-substituted isomer leads to a 3D network with a unique non-diamondoid topology. [] This difference highlights the importance of ligand design in controlling the framework architecture of coordination polymers.

Q2: What is the typical coordination behavior of this compound with metal ions like Zinc(II)?

A2: this compound generally acts as a tridentate ligand, coordinating to metal ions through two nitrogen atoms from the tetrazole ring and one oxygen atom from the carboxylate group. [, ] This coordination mode has been observed in its interaction with Zinc(II), leading to the formation of two-dimensional framework structures. [, ] The specific coordination environment around the Zinc(II) center can vary, with both tetrahedral and octahedral geometries reported depending on the presence of additional ligands like water molecules. [, ]

Q3: Can the photoluminescent properties of coordination polymers incorporating this compound be tuned?

A3: While the provided research focuses primarily on structural aspects, it briefly mentions that the Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers exhibit photoluminescence in the solid state at room temperature. [] This observation suggests potential for tuning the luminescent properties by varying the incorporated metal ions and their concentrations. Further investigation into the relationship between structure, composition, and photoluminescence in these systems could lead to interesting applications in areas like sensing and display technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.